Head-to-Head Urease Inhibition: 2,3-Dimethylphenyl vs. 2,4-Dimethylphenyl Regioisomers Show 1.65-Fold Potency Difference at Equal Concentration
In a controlled urease inhibition assay measuring percent inhibition at a single concentration of 100 µM, the compound bearing the 2,3-dimethylphenyl substituent (Compound 9s) produced 16.62 ± 3.97% inhibition, whereas the direct 2,4-dimethylphenyl positional isomer (Compound 9q) yielded 27.48 ± 2.76% inhibition under identical conditions . The 2,4-isomer is 1.65-fold more potent, demonstrating that the methyl group position on the phenyl ring is a critical determinant of target engagement. This head-to-head data establishes that the 2,3-isomer is not simply a weaker inhibitor but occupies a distinct activity band that may be preferred in contexts where moderate rather than maximal urease inhibition is desired, such as in selectivity profiling or mechanistic probe design.
| Evidence Dimension | Urease inhibition (% inhibition at single concentration) |
|---|---|
| Target Compound Data | 16.62 ± 3.97% inhibition at 100 µM (2,3-dimethylphenyl derivative, Compound 9s) |
| Comparator Or Baseline | 27.48 ± 2.76% inhibition at 100 µM (2,4-dimethylphenyl derivative, Compound 9q) |
| Quantified Difference | 1.65-fold difference in % inhibition; 2,4-isomer is 10.86 percentage points higher |
| Conditions | Jack bean urease inhibition assay; single concentration (100 µM); inhibition measured after 15 min by indophenol method |
Why This Matters
For researchers optimizing target selectivity windows or designing mixed inhibitor libraries, the 2,3-isomer provides a distinct potency tier that the 2,4-isomer cannot replicate; substituting one for the other without acknowledgment of this 1.65-fold difference introduces uncontrolled biological variance.
- [1] Table 2. Urease inhibition data: Compound 9s (2,3-dimethylphenyl) = 16.62 ± 3.97% at 100 µM; Compound 9q (2,4-dimethylphenyl) = 27.48 ± 2.76% at 100 µM. PMC Article PMC11700089. View Source
